1-(3-chloro-4-methoxyphenyl)-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide
Description
The compound 1-(3-chloro-4-methoxyphenyl)-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide belongs to a class of sulfur-containing heterocyclic derivatives with a hexahydrothieno[3,4-b]pyrazine-2(1H)-one 6,6-dioxide core. Its structure is characterized by a 3-chloro-4-methoxyphenyl group at position 1 and a 3-phenylpropyl chain at position 4.
Properties
IUPAC Name |
4-(3-chloro-4-methoxyphenyl)-6,6-dioxo-1-(3-phenylpropyl)-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O4S/c1-29-21-10-9-17(12-18(21)23)25-20-15-30(27,28)14-19(20)24(13-22(25)26)11-5-8-16-6-3-2-4-7-16/h2-4,6-7,9-10,12,19-20H,5,8,11,13-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNYLZDVHVDOIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3CS(=O)(=O)CC3N(CC2=O)CCCC4=CC=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-chloro-4-methoxyphenyl)-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a synthetic organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This compound is characterized by a unique structure that combines a thieno[3,4-b]pyrazin core with various functional groups, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , and it features several key functional groups that may influence its biological activity. The presence of the chloro and methoxy groups on the phenyl ring, along with the thieno[3,4-b]pyrazin moiety, suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 392.92 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of thieno[3,4-b]pyrazin have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
Anticancer Potential
Recent studies have highlighted the anticancer potential of thieno[3,4-b]pyrazin derivatives. These compounds have been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, compounds with similar structures have demonstrated efficacy against breast and lung cancer cells, suggesting that this compound may also exhibit similar properties.
Neuroprotective Effects
There is emerging evidence that compounds related to hexahydrothieno[3,4-b]pyrazin structures may provide neuroprotective effects. In vitro studies suggest that these compounds can inhibit oxidative stress and reduce neuroinflammation, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thieno[3,4-b]pyrazin derivatives and evaluated their antimicrobial activity. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) against E. coli as low as 5 µg/mL.
Study 2: Anticancer Activity
A preclinical study investigated the effects of a related compound on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations of 10 µM after 48 hours of treatment, with flow cytometry confirming an increase in apoptotic cells.
Study 3: Neuroprotection
Research published in Neurobiology of Disease examined the neuroprotective properties of thieno derivatives in a mouse model of Alzheimer's disease. The treated group showed reduced levels of amyloid plaques and improved cognitive function compared to controls.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent-Driven Structural Variations
The target compound shares its core structure with derivatives reported in and but differs in substituent groups. Key comparisons include:
Key Observations :
- Chlorine vs.
- Alkyl Chain vs. Cyclohexyl : The 3-phenylpropyl chain (target compound) likely enhances lipophilicity compared to the cyclohexyl group (), affecting solubility and bioavailability.
NMR Spectral Analysis (Inference from )
highlights NMR as a tool for deducing substituent effects in structurally related compounds. For example:
- Regions A (positions 39–44) and B (positions 29–36) exhibited chemical shift variations in analogs, correlating with substituent placement .
- In the target compound, the 3-chloro-4-methoxyphenyl group is expected to deshield nearby protons, causing distinct downfield/upfield shifts compared to non-chlorinated analogs (e.g., ).
Physicochemical Property Analysis
Boiling Point and Solubility
- The target compound’s 3-phenylpropyl chain increases molecular weight and boiling point (~680°C predicted) compared to ’s cyclohexyl derivative (661.3°C) .
Acidity (pKa)
- The electron-withdrawing chloro group lowers pKa (~4.5 predicted) compared to ’s compound (pKa 4.71), influencing protonation states under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
